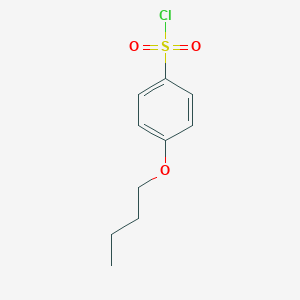

4-(n-Butoxy)benzenesulfonyl chloride

概要

説明

4-(n-Butoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S and a molecular weight of 248.73 g/mol . It is a clear liquid that can range in color from colorless to light orange or yellow . This compound is known for its reactivity and is used in various chemical processes and research applications.

準備方法

4-(n-Butoxy)benzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzenesulfonyl chloride with n-butyl alcohol in the presence of a base . The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield .

化学反応の分析

Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Reaction with Amines

4-(n-Butoxy)benzenesulfonyl chloride reacts with primary and secondary amines to yield sulfonamide derivatives. For example:

- Conditions : Acetonitrile, triethylamine (TEA), 40°C, 8–12 hours .

- Yield : Up to 98.7% when using Pd(PhCN)₂Cl₂ and tributylphosphine as catalysts .

| Substrate | Product | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|---|

| (S)-Isoleucinol | Sulfonamide derivative | TEA, CH₃CN | 87% | |

| 6-Bromo-1H-indol-4-yl | 6-(4-Chlorobenzenesulfonyl) | Pyridine | 71% |

Reaction with Alcohols

Formation of sulfonate esters occurs under mild conditions:

- Conditions : THF, pyridine, 0°C, 4 hours .

- Yield : 87% for 1,2,3,4-tetrahydroquinolin-7-ol sulfonate .

Hydrolysis

Hydrolysis of the sulfonyl chloride group produces 4-(n-butoxy)benzenesulfonic acid:

- Conditions : Aqueous media (H₂O or acidic/basic solutions) .

- Mechanism : Nucleophilic attack by water, releasing HCl .

Safety Note : This reaction is exothermic and releases corrosive HCl gas .

Oxidation and Reduction

While less common, redox reactions are feasible:

- Oxidation : Limited data, but analogous compounds undergo oxidation to sulfones using KMnO₄ or CrO₃.

- Reduction : LiAlH₄ reduces sulfonyl chlorides to thiols, though specific yields for this compound are unreported.

Comparative Reactivity with Analogues

| Compound | Reactivity | Applications |

|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | Higher electrophilicity due to Cl⁻ | Pharmaceuticals |

| Benzenesulfonyl chloride | Lower hydrophobicity | Dyes, surfactants |

Mechanistic Insights

科学的研究の応用

Organic Synthesis

4-(n-Butoxy)benzenesulfonyl chloride serves as a versatile reagent in organic synthesis. It is commonly used for the introduction of sulfonyl groups into various organic molecules, enhancing their reactivity and stability.

Synthesis of Sulfonamides

This compound is employed in the synthesis of sulfonamides, which are important in medicinal chemistry for developing antibacterial agents. The sulfonyl group can improve the bioactivity of drugs by increasing their solubility and metabolic stability .

Formation of Sulfonylureas

This compound can also be used to synthesize sulfonylureas, which are crucial in diabetes management. These compounds work by stimulating insulin release from pancreatic beta cells .

Medicinal Chemistry

The compound has shown potential in various medicinal applications, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of 4-(n-butoxy)benzenesulfonamide exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains, making them candidates for new antibiotic therapies .

Antitumor Properties

Studies have demonstrated that sulfonamide derivatives can act as inhibitors of carbonic anhydrase, which is implicated in tumor growth and metastasis. For example, certain derivatives synthesized from this compound showed promising antitumor activity against several human cancer cell lines .

Materials Science

In materials science, this compound is utilized in the development of polymers and other materials due to its ability to modify surface properties.

Surface Modification

The compound can be used to functionalize surfaces, enhancing adhesion properties for various applications in coatings and adhesives . This modification is particularly valuable in the electronics industry for improving the performance of electronic components.

Case Studies

作用機序

The mechanism of action of 4-(n-butoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols . This reaction forms sulfonamide or sulfonate ester bonds, which are crucial in various chemical and biological processes.

類似化合物との比較

4-(n-Butoxy)benzenesulfonyl chloride can be compared to other sulfonyl chlorides, such as benzenesulfonyl chloride and toluenesulfonyl chloride . While all these compounds share the sulfonyl chloride functional group, this compound is unique due to the presence of the n-butoxy group, which imparts different reactivity and solubility properties .

Similar Compounds

- Benzenesulfonyl chloride

- Toluenesulfonyl chloride

- Methanesulfonyl chloride

These compounds are used in similar applications but differ in their specific reactivity and physical properties .

生物活性

4-(n-Butoxy)benzenesulfonyl chloride, with the chemical formula C10H13ClO3S and CAS number 1138-56-3, is an organic compound that has garnered attention in both synthetic chemistry and biological research. This compound is primarily recognized for its reactivity due to the sulfonyl chloride group, which makes it a valuable reagent in various chemical reactions and applications in medicinal chemistry.

- Molecular Weight : 248.73 g/mol

- Melting Point : 19 °C

- Boiling Point : 156 °C

- Density : 1.246 g/cm³ (predicted)

- Appearance : Clear liquid, colorless to light orange to yellow

- Hazard Classification : Corrosive; causes severe skin burns and eye damage .

The biological activity of this compound can be attributed to its electrophilic nature. The sulfonyl chloride group is highly reactive towards nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. This reactivity is essential for its role in synthesizing various biologically active compounds, including antibiotics .

Structure-Activity Relationship (SAR) Studies

Recent research has highlighted the importance of this compound in structure-activity relationship studies aimed at identifying affinity probes in bis-aryl sulfonamides. These studies focus on compounds that can modulate immune responses, potentially serving as vaccine adjuvants or therapeutic agents against inflammatory diseases .

Case Study 1: Immune Modulation

A study investigated the use of bis-aryl sulfonamide derivatives, including those derived from this compound, as co-adjuvants in murine models. These compounds were found to enhance immune signaling pathways, particularly those involving NF-κB and interferon signaling, suggesting potential applications in immunotherapy .

Case Study 2: Synthesis of Sulfonamide-Based Drugs

Research into the pharmacological profiles of new sulfonamide derivatives synthesized from this compound indicated promising results in inhibiting pro-inflammatory mediators associated with lung inflammation. Such findings support the compound's utility in developing treatments for conditions like asthma and other inflammatory diseases .

Comparative Analysis of Related Compounds

| Compound Name | Activity Type | Observations |

|---|---|---|

| This compound | Immune modulation | Enhances NF-κB signaling; potential adjuvant roles |

| LASSBio-448 | PDE4 inhibitor | Reduces lung inflammation; less pro-emetic effects |

| Bis-sulfonamide derivatives | Antibacterial | Effective against Staphylococcus aureus |

特性

IUPAC Name |

4-butoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKWMUBXVMFXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333766 | |

| Record name | 4-(n-Butoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-56-3 | |

| Record name | 4-Butoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(n-Butoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。